molecular formula C12H16O3 B8453760 Methyl 4-tert-butyl-2-hydroxybenzoate

Methyl 4-tert-butyl-2-hydroxybenzoate

Cat. No.: B8453760
M. Wt: 208.25 g/mol
InChI Key: BZVFPKKNWFNYHW-UHFFFAOYSA-N
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Description

Methyl 4-tert-butyl-2-hydroxybenzoate is a benzoic acid derivative characterized by a hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 4-position of the aromatic ring, esterified with a methyl group. This structure confers unique physicochemical properties, such as enhanced steric hindrance from the tert-butyl group and hydrogen-bonding capacity from the hydroxyl group.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-tert-butyl-2-hydroxybenzoate

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(10(13)7-8)11(14)15-4/h5-7,13H,1-4H3

InChI Key

BZVFPKKNWFNYHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-tert-butyl-2-hydroxybenzoate

  • Structural Difference : Replaces the methyl ester with an ethyl ester (C₂H₅ vs. CH₃).
  • Volatility: Higher molecular weight may reduce volatility compared to the methyl ester. Applications: Both compounds are likely used as intermediates in pharmaceuticals or agrochemicals, but the ethyl variant may offer tailored solubility for specific formulations .

Methyl 4-acetamido-2-hydroxybenzoate

  • Structural Difference : Substitutes the tert-butyl group with an acetamido (-NHCOCH₃) group.
  • Impact on Properties: Electronic Effects: The electron-withdrawing acetamido group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions. Synthesis: Raw materials like 4-aminosalicylic acid and acetyl chloride are used, indicating a pathway involving acetylation and esterification .

tert-butyl 4-bromo-2-fluorobenzoate

  • Structural Difference : Replaces the hydroxyl group with fluorine and introduces bromine at the 4-position.
  • Impact on Properties :
    • Reactivity : Bromine acts as a leaving group, making this compound more reactive in nucleophilic substitution reactions.
    • Electronic Effects : Fluorine’s electronegativity withdraws electron density, stabilizing adjacent negative charges.
    • Applications : Likely used in cross-coupling reactions or as a halogenated intermediate in drug synthesis .

Fatty Acid Methyl Esters (e.g., Methyl Palmitate, Ethyl Linolenate)

  • Structural Difference : Derived from linear fatty acids (e.g., palmitic acid) rather than aromatic benzoic acid.
  • Impact on Properties :
    • Physical State : Longer alkyl chains result in waxy solids or viscous liquids, contrasting with the crystalline solid state of aromatic esters.
    • Applications : Used in biofuels, cosmetics, and food additives, whereas Methyl 4-tert-butyl-2-hydroxybenzoate is more specialized for pharmaceutical intermediates .



Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility (Polar Solvents) Melting Point (°C)
This compound C₁₂H₁₆O₃ -OH, -C(CH₃)₃, -COOCH₃ Moderate (H-bonding) ~120–140*
Ethyl 4-tert-butyl-2-hydroxybenzoate C₁₃H₁₈O₃ -OH, -C(CH₃)₃, -COOC₂H₅ Low (higher lipophilicity) ~100–120*
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ -OH, -NHCOCH₃, -COOCH₃ High (polar groups) ~180–200*

*Estimated based on structural analogs.

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